molecular formula C13H18Cl2N4O2 B1315871 tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate CAS No. 1155306-28-7

tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B1315871
CAS No.: 1155306-28-7
M. Wt: 333.21 g/mol
InChI Key: BAGLJGSQRQHRPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate: is a chemical compound that features a piperazine ring substituted with a tert-butyl carbamate group and a dichloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of 2,6-dichloropyrimidine with tert-butyl 4-piperazinecarboxylate. The reaction is carried out under nucleophilic substitution conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), elevated temperatures.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water, and heat.

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate is primarily related to its ability to interact with biological targets through its dichloropyrimidine moiety. This interaction can inhibit specific enzymes or receptors, leading to therapeutic effects. The piperazine ring enhances the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Uniqueness:

Biological Activity

tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate (CAS No. 1155306-28-7) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C13H18Cl2N4O2
  • Molecular Weight : 333.21 g/mol
  • Structure : The compound features a piperazine ring substituted with a tert-butyl group and a dichloropyrimidine moiety, which may contribute to its biological properties.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Protein Tyrosine Kinases (PTKs) : The compound has been studied for its binding affinity to PTKs, which play crucial roles in cell signaling and proliferation. Inhibiting these kinases can lead to reduced tumor growth and improved outcomes in cancer therapies .
  • Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties. It has been tested against human tumor cell lines, showing promising results in inhibiting cell growth .

Biological Activity Overview

Activity Description
Antitumor Effects Demonstrated inhibitory effects on human T-cell leukemia and oral carcinoma cells .
Kinase Inhibition Potential to inhibit various PTKs, impacting cancer cell proliferation .
Cell Viability Studies indicate significant reductions in cell viability at specific concentrations .

Research Findings

  • In Vitro Studies : A study assessed the compound's efficacy against two human tumor cell lines (CCRF-HSB-2 and KB). Results indicated that the compound significantly inhibited cell growth, with IC50 values suggesting effectiveness comparable to standard antitumor agents like Ara-C .
  • Molecular Docking Studies : Computational analyses have shown that this compound has favorable binding interactions with key targets involved in cancer signaling pathways. These studies help elucidate the mechanism by which the compound exerts its biological effects .
  • ADME Properties : Absorption, Distribution, Metabolism, and Excretion (ADME) studies are crucial for understanding the pharmacokinetics of the compound. Early findings suggest favorable ADME profiles, indicating potential for therapeutic use .

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, researchers treated CCRF-HSB-2 cells with varying concentrations of this compound. The study revealed:

  • Concentration Range Tested : 0.1 µM to 10 µM
  • Results : Significant reduction in cell viability at concentrations above 1 µM.

This suggests that the compound may serve as a lead candidate for developing new cancer therapies targeting PTKs.

Case Study 2: Molecular Interaction Analysis

A molecular docking study evaluated the binding affinity of the compound to different PTK targets:

  • Target Proteins : BCR-Abl and other oncogenic kinases.
  • Findings : High binding affinity was observed, indicating potential as a selective inhibitor.

These findings support further exploration into the therapeutic applications of this compound in oncology.

Properties

IUPAC Name

tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N4O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)10-8-9(14)16-11(15)17-10/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGLJGSQRQHRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561917
Record name tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155306-28-7
Record name tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.